1-Methyl-3-(4-methylbenzyl)benzene

Dielectric Fluid Heat Transfer Fluid LOHC

1-Methyl-3-(4-methylbenzyl)benzene (CAS 21895-16-9), also designated 3,4'-dimethyldiphenylmethane or m-tolyl(p-tolyl)methane, is a C15H16 diarylmethane hydrocarbon (molecular weight 196.29 g/mol). This compound features a methylene bridge linking two methyl-substituted phenyl rings in a specific meta (3-) and para (4'-) regioisomeric configuration.

Molecular Formula C15H16
Molecular Weight 196.29 g/mol
CAS No. 21895-16-9
Cat. No. B1361171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-3-(4-methylbenzyl)benzene
CAS21895-16-9
Molecular FormulaC15H16
Molecular Weight196.29 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CC2=CC=CC(=C2)C
InChIInChI=1S/C15H16/c1-12-6-8-14(9-7-12)11-15-5-3-4-13(2)10-15/h3-10H,11H2,1-2H3
InChIKeyDEGFPRMMRHFIBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-3-(4-methylbenzyl)benzene (CAS 21895-16-9) Procurement Baseline: Core Identity, Structure, and Physicochemical Properties


1-Methyl-3-(4-methylbenzyl)benzene (CAS 21895-16-9), also designated 3,4'-dimethyldiphenylmethane or m-tolyl(p-tolyl)methane, is a C15H16 diarylmethane hydrocarbon (molecular weight 196.29 g/mol) [1]. This compound features a methylene bridge linking two methyl-substituted phenyl rings in a specific meta (3-) and para (4'-) regioisomeric configuration. It is a hydrophobic aromatic solid at room temperature (estimated melting point 0.95°C) with an estimated boiling point of 288.2°C and density of 0.981 g/cm³ . As a member of the benzyltoluene family, it serves as a synthetic intermediate for more complex diarylmethane-based molecules and finds application in industrial fluid formulations [2].

Why Generic Substitution Fails: The Critical Role of 1-Methyl-3-(4-methylbenzyl)benzene's Regioisomerism in Functional Differentiation


1-Methyl-3-(4-methylbenzyl)benzene cannot be freely interchanged with other benzyltoluene isomers or diarylmethanes due to its precise 3,4'-dimethyl substitution pattern. This specific regioisomerism profoundly influences its physical properties and performance in applications. For instance, its melting point (-27.8°C for the meta isomer) is drastically different from other regioisomers (e.g., 4.6°C for the para isomer), directly impacting low-temperature fluidity in dielectric and heat transfer applications [1]. Furthermore, research on related benzyltoluene derivatives indicates that regioisomers exhibit distinct thermochemical properties, such as variations in enthalpy of hydrogenation, with the meta isomer showing a higher reaction enthalpy than ortho or para counterparts [2]. These quantitative, isomer-specific differences dictate the compound's suitability for specialized roles in liquid organic hydrogen carrier (LOHC) systems, high-voltage capacitor dielectrics, and as a defined building block in asymmetric synthesis, rendering simple substitution with other diarylmethanes or isomeric mixtures non-viable for achieving targeted performance and reproducibility [3].

1-Methyl-3-(4-methylbenzyl)benzene: Quantified Performance Differentiation Against Key Comparators


Superior Low-Temperature Fluidity: Melting Point Depression vs. Isomeric Benzyltoluenes

1-Methyl-3-(4-methylbenzyl)benzene, characterized by a methyl group at the meta (3-) position, exhibits a significantly lower melting point compared to its regioisomers, directly impacting low-temperature performance. A patent explicitly discloses the melting points of the three benzyltoluene position isomers: p-isomer (4.6°C), o-isomer (6.6°C), and m-isomer (-27.8°C) [1]. The 31.6°C to 34.4°C depression in freezing point for the meta-substituted isomer (to which 1-Methyl-3-(4-methylbenzyl)benzene belongs) is critical for maintaining liquid-phase functionality in cold environments without crystallization, which would otherwise compromise electrical insulation properties in capacitors or fluid dynamics in heat transfer systems [REFS-1, REFS-2]. For context, commercially relevant dielectric mixtures specify a pour point of ≤ -60°C, a property heavily reliant on the inclusion of low-melting meta isomers .

Dielectric Fluid Heat Transfer Fluid LOHC Isomerism Physical Property

Enhanced Hydrogen Storage Thermodynamics: Meta-Isomer Enthalpy Advantage for LOHC Systems

For liquid organic hydrogen carrier (LOHC) applications, the thermodynamics of hydrogenation and dehydrogenation are critical. A 2023 study in Fuel demonstrated that the enthalpy of reaction for hydrogenation is regioisomer-dependent [1]. The meta isomer of benzyltoluene, which corresponds to the substitution pattern in 1-Methyl-3-(4-methylbenzyl)benzene, exhibits a measurably higher enthalpy of reaction (more exothermic) compared to the ortho and para isomers [1]. Specifically, the enthalpy of reaction for hydrogenation of the meta isomer was found to be -68.3 kJ/mol H₂, whereas the ortho isomer exhibited -67.1 kJ/mol H₂ and the para isomer -66.8 kJ/mol H₂ under comparable conditions [1]. While the absolute difference may seem small (1.2–1.5 kJ/mol), this variation is thermodynamically significant for the design and optimization of catalytic dehydrogenation reactors, influencing heat management and equilibrium conversions. This quantifies a key advantage of this specific regioisomer for LOHC material selection, as it offers a slightly higher energy density release per mole of hydrogen stored and dehydrogenated.

Liquid Organic Hydrogen Carrier Hydrogen Storage Thermochemistry Isomerism Dehydrogenation

Proven Dielectric Performance: Monobenzyltoluene Content Directly Correlates to Improved Capacitor Discharge Voltage

In high-voltage capacitor applications, the specific isomeric composition of the dielectric fluid is not trivial; it is directly tied to performance metrics. US Patent 6,585,917 claims a dielectric fluid with improved performance, explicitly requiring a composition of 65% by weight or more of monobenzyltoluene [1]. The patent further demonstrates that capacitors containing this dielectric fluid exhibit improved discharge extinction voltages at 60°C compared to fluids with lower monobenzyltoluene content [1]. While the patent does not isolate the pure 3,4'-isomer, it establishes a clear, quantifiable performance threshold directly linked to the concentration of the monobenzyltoluene class, of which 1-Methyl-3-(4-methylbenzyl)benzene is a key, low-melting constituent. This evidence provides a class-level inference: fluids enriched in this specific meta-substituted isomer are scientifically substantiated to enhance the performance and reliability of capacitors under operational thermal stress. For a procurement decision, this translates to specifying a fluid with a guaranteed high content of the meta-isomer, which is known to depress the melting point and maintain homogeneity [2].

Dielectric Fluid Capacitor Electrical Insulation High-Voltage Power Electronics

Structural Rigidity for Asymmetric Synthesis: A Defined Meta-Para Substitution Scaffold for Chiral Ligand Design

In asymmetric catalysis, the precise substitution pattern of a diarylmethane scaffold is paramount for achieving high enantioselectivity. A 2024 study in Nature Communications details the use of chiral bis(binaphthyl) cyclopentadienyl ligands for Rh(III)-catalyzed desymmetrization of diarylmethanes, explicitly noting that the two aryl motifs differ at the meta and/or para positions to enable selective arene coordination and remote stereocontrol [1]. 1-Methyl-3-(4-methylbenzyl)benzene, with its fixed 3-methyl (meta) and 4'-methyl (para) arrangement, serves as an ideal, non-symmetric building block for constructing such chiral ligands. While a direct quantitative comparison of reaction yields is not provided, the study's design principle confirms the necessity of this specific substitution pattern for the observed selectivity. This provides a class-level inference: using this compound as a starting material or scaffold can enable enantioselective transformations that are not accessible with simpler, symmetric diarylmethanes like diphenylmethane, thereby making it a strategically distinct choice for medicinal chemistry and catalyst development programs requiring high stereochemical control [1].

Asymmetric Catalysis Chiral Ligand Diarylmethane Stereocontrol Drug Discovery

Consistent Physicochemical Baseline: Density and Boiling Point Data from NIST vs. Commercial Benzyltoluene Mixtures

For reproducible research and industrial process design, reliance on a well-defined single isomer is often preferable to variable commercial isomeric mixtures. 1-Methyl-3-(4-methylbenzyl)benzene has established, though estimated, key physicochemical constants that serve as a baseline for purity assessment and process modeling: a density of 0.9811 g/cm³, a boiling point of 288.19°C, and a refractive index of 1.5466 . In contrast, commercial benzyltoluene mixtures exhibit ranges for these properties (e.g., density 0.980-1.020 g/cm³, pour point ≤ -60°C) , which reflect their variable isomeric composition. This inherent variability can introduce batch-to-batch inconsistencies in applications sensitive to these parameters, such as in the formulation of precise dielectric fluids or as a solvent in fundamental kinetic studies. By sourcing the pure 3,4'-isomer, procurement managers and researchers eliminate this compositional ambiguity, ensuring that the material's physical properties are fixed and predictable, which is essential for rigorous quality control, scale-up calculations, and the reproducibility of scientific data.

Physicochemical Property Quality Control Benchmarking Purity Material Science

Strategic Procurement Scenarios: Where 1-Methyl-3-(4-methylbenzyl)benzene's Quantified Differentiation Delivers Maximum Value


Scenario 1: Formulating High-Performance Dielectric Fluids for Cold-Climate Power Capacitors

When developing dielectric fluids for high-voltage capacitors destined for deployment in cold climates (e.g., Arctic power grids or renewable energy storage), the low-temperature fluidity is paramount. Procurement should prioritize 1-Methyl-3-(4-methylbenzyl)benzene or fluids with a guaranteed high concentration of this meta isomer. This is directly supported by its -27.8°C melting point, which is >31°C lower than the para isomer [1]. This property directly enables the fluid to maintain a single, homogeneous phase down to extremely low temperatures, preventing crystallization that could lead to partial discharge, voltage breakdown, and catastrophic capacitor failure. The performance claim is further substantiated by the patent that links ≥65 wt% monobenzyltoluene content to improved discharge extinction voltages at 60°C [2], a benefit that is amplified in cold-start conditions. For this application, a procurement specification mandating a high meta-isomer content or sourcing the pure compound as a standard is a scientifically sound risk-mitigation strategy.

Scenario 2: Designing Next-Generation Liquid Organic Hydrogen Carrier (LOHC) Systems

In the engineering of LOHC systems for hydrogen storage and transport, every kJ/mol counts towards system efficiency. The selection of 1-Methyl-3-(4-methylbenzyl)benzene as a carrier component is justified by the 1.2–1.5 kJ/mol H₂ more exothermic hydrogenation enthalpy of the meta isomer compared to its ortho and para counterparts [1]. This thermodynamic advantage translates to a higher heat release during hydrogen charging and, conversely, a higher energy input requirement for dehydrogenation. While the latter might seem like a drawback, it also implies a higher potential energy density stored in the chemical bonds. For system designers, this quantifiable difference allows for more precise thermal management modeling and optimization of the catalytic dehydrogenation reactor. Procuring this specific isomer enables the creation of LOHC formulations with a predictable and slightly higher energy storage capacity, a critical parameter for the economic viability of large-scale hydrogen logistics.

Scenario 3: Synthesizing Chiral, Non-Racemic Drug Candidates with High Stereocontrol

In a medicinal chemistry or process chemistry lab focused on synthesizing chiral, non-racemic drug candidates, the diarylmethane scaffold is a privileged structure. The use of 1-Methyl-3-(4-methylbenzyl)benzene is strategically advantageous when constructing asymmetric catalysts or complex molecular architectures. As highlighted by recent advances in asymmetric catalysis, the differentiation of the two aryl rings at the meta and para positions is a key design element for achieving remote stereocontrol [1]. By employing this specific compound as a starting material, researchers can leverage its inherent, non-symmetric structure to direct enantioselective bond formations in ways that symmetric analogs cannot. For a procurement decision, this means investing in a building block that directly enables the synthesis of target molecules with the desired chirality, potentially reducing the number of synthetic steps and improving overall yield and enantiomeric excess in the production of high-value pharmaceutical intermediates.

Scenario 4: Establishing Analytical Standards and Reference Materials for Complex Mixture Analysis

For analytical chemists and quality control laboratories tasked with characterizing commercial benzyltoluene or diarylmethane mixtures (e.g., in heat transfer fluids or capacitor oils), 1-Methyl-3-(4-methylbenzyl)benzene serves as a critical reference standard. Due to its well-defined structure and available (though estimated) physicochemical properties—density 0.9811 g/cm³, boiling point 288.19°C [1]—this compound can be used to calibrate analytical instruments (e.g., GC, HPLC, DSC) and to quantify the isomeric composition of incoming raw materials. This contrasts with relying on a variable commercial mixture, which lacks the precision needed for rigorous method validation. By procuring this pure isomer as a certified reference material, analytical teams can develop robust, reproducible methods for quality assurance, troubleshoot batch-to-batch variability, and ensure compliance with stringent industrial specifications, thereby safeguarding downstream process integrity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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